Methyl hexacosanoate (CAS 5802-82-4) is a C26:0 very-long-chain fatty acid methyl ester (FAME) widely procured as a high-purity analytical standard for lipidomics, clinical diagnostics, and biomarker research . As the fully derivatized methyl ester of hexacosanoic acid, it exhibits a molecular weight of 410.72 g/mol and serves as a critical retention time marker in gas chromatography-mass spectrometry (GC-MS) workflows [1]. Its primary industrial and laboratory value lies in its direct compatibility with GC systems, bypassing the volatility and peak-tailing issues associated with free very-long-chain fatty acids, making it an essential reference material for quantitative lipid profiling .
Substituting methyl hexacosanoate with its free acid counterpart (hexacosanoic acid) or shorter-chain FAMEs fundamentally compromises analytical workflows. Free hexacosanoic acid lacks the necessary volatility for direct GC-MS injection, leading to severe peak tailing, irreversible injector port adsorption, and the mandatory requirement for time-consuming, variability-inducing in situ derivatization [1]. Furthermore, substituting with C24:0 or C28:0 FAMEs is impossible in diagnostic lipidomics, as C26:0 is a specific, non-redundant biomarker for peroxisomal beta-oxidation disorders, meaning alternate chain lengths cannot provide the exact retention time calibration required for accurate quantification .
Free hexacosanoic acid requires aggressive derivatization (e.g., using trimethyl sulfonium hydroxide or BF3-methanol) to achieve sufficient volatility for GC-MS, a process that introduces up to 23.61% relative standard deviation (RSD) in recovery when performed manually [1]. In contrast, methyl hexacosanoate is pre-derivatized, allowing for direct injection with high volatility and sharp, symmetrical peak shapes[1].
| Evidence Dimension | Pre-analytical processing requirement and recovery variability |
| Target Compound Data | Methyl hexacosanoate: Direct injection ready, high volatility. |
| Comparator Or Baseline | Hexacosanoic acid (free acid): Requires derivatization; prone to 23.61% RSD in manual derivatization recovery. |
| Quantified Difference | Eliminates derivatization steps and avoids up to 23.61% manual derivatization variability. |
| Conditions | GC-MS lipidomic profiling workflows. |
Procuring the pre-derivatized methyl ester ensures immediate GC-MS compatibility, reducing sample preparation time and eliminating derivatization-induced quantitative errors.
The esterification of the carboxyl group significantly alters the thermal properties of the C26 lipid. Hexacosanoic acid exhibits a high melting point of 87–89 °C, making it highly crystalline and difficult to dissolve in standard non-polar solvents at room temperature without heating. Methyl hexacosanoate features a reduced melting point of 63–66 °C, which substantially improves its solubility profile in solvents like hexane and chloroform, streamlining the preparation of concentrated stock solutions (e.g., 0.5 mg/mL) for analytical calibration .
| Evidence Dimension | Melting point and handling thermal threshold |
| Target Compound Data | Methyl hexacosanoate: 63–66 °C |
| Comparator Or Baseline | Hexacosanoic acid (free acid): 87–89 °C |
| Quantified Difference | ~22–25 °C reduction in melting point. |
| Conditions | Standard laboratory handling and stock solution preparation in organic solvents. |
The lower melting point facilitates easier dissolution in organic solvents at ambient temperatures, preventing standard precipitation and ensuring accurate calibration curves.
In GC-MS retention time locking libraries, methyl hexacosanoate (C26:0 ME) elutes at a distinct, highly reproducible retention time that cannot be interpolated accurately from adjacent chain lengths . When compared to methyl tetracosanoate (C24:0 ME) or methyl octacosanoate (C28:0 ME), the C26:0 FAME provides the exact baseline resolution required to quantify the C26:0/C22:0 ratio, which is the definitive diagnostic metric for peroxisomal disorders .
| Evidence Dimension | Chromatographic retention time specificity |
| Target Compound Data | Methyl hexacosanoate: Exact C26:0 retention time marker. |
| Comparator Or Baseline | Methyl tetracosanoate (C24:0) / Methyl octacosanoate (C28:0): Elute at different retention times, failing to mark the C26 window. |
| Quantified Difference | Provides absolute C26:0 retention time calibration, eliminating interpolation errors between C24 and C28. |
| Conditions | Capillary GC-FID/MS with standard non-polar or polar columns. |
Accurate quantification of the C26:0 biomarker requires the exact C26:0 FAME standard to avoid co-elution misidentification in complex biological matrices.
Methyl hexacosanoate is utilized as a primary analytical standard for calibrating gas chromatography instruments to detect and quantify very-long-chain fatty acids in serum, plasma, and tissue extracts, leveraging its optimal volatility and sharp peak symmetry.
Procured as the definitive reference material for measuring elevated C26:0 levels and C26:0/C22:0 ratios, which are critical in lipidomic research related to X-linked adrenoleukodystrophy (X-ALD) and other peroxisomal beta-oxidation defects .
Employed as a stable, pre-derivatized spike-in control or retention time locking standard (often alongside deuterated markers) to evaluate the completeness and recovery rates of lipid extraction and methylation protocols in complex biological matrices [1].